Aminopropylcysteine

Catalog No.
S518624
CAS No.
51785-96-7
M.F
C6H14N2O2S
M. Wt
178.26 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminopropylcysteine

CAS Number

51785-96-7

Product Name

Aminopropylcysteine

IUPAC Name

(2R)-2-amino-3-(3-aminopropylsulfanyl)propanoic acid

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

InChI

InChI=1S/C6H14N2O2S/c7-2-1-3-11-4-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1

InChI Key

KLGFHUHSBPGOAU-YFKPBYRVSA-N

SMILES

C(CN)CSCC(C(=O)O)N

solubility

Soluble in DMSO

Synonyms

4-thiahomolysine, aminopropylcysteine, S-(3-aminopropyl)cysteine, S-aminopropylcysteine

Canonical SMILES

C(CN)CSCC(C(=O)O)N

Isomeric SMILES

C(CN)CSC[C@@H](C(=O)O)N

The exact mass of the compound Aminopropylcysteine is 178.0776 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Aminopropylcysteine is a sulfur-containing amino acid derivative characterized by the presence of an aminopropyl group attached to the cysteine backbone. Its chemical formula is C6H14N2O2S\text{C}_6\text{H}_{14}\text{N}_2\text{O}_2\text{S}, and it is known for its role in biochemical processes and potential therapeutic applications. The compound features a thiol group, which contributes to its reactivity and biological functions, making it an important molecule in both synthetic and natural chemistry contexts.

Due to its functional groups. One notable reaction involves its oxidation by L-amino acid oxidase, which leads to the formation of ketoderivatives. These ketoderivatives can further cyclize under certain conditions, illustrating the compound's versatility in chemical transformations. Additionally, aminopropylcysteine can react with sodium hydroxide, resulting in the conversion of L-cystine into aminopropylcysteine and sodium sulfate .

Aminopropylcysteine exhibits several biological activities that may contribute to its therapeutic potential. It has been implicated in antioxidant defense mechanisms due to its thiol group, which can scavenge reactive oxygen species. Furthermore, studies suggest that aminopropylcysteine may play a role in protein modification and stabilization, particularly through alkylation reactions . Its biological significance is underscored by its involvement in cellular signaling pathways and potential neuroprotective effects.

The synthesis of aminopropylcysteine can be achieved through several methods:

  • Alkylation of Cysteine: This method involves the reaction of cysteine with 3-bromopropylamine under basic conditions, leading to the formation of aminopropylcysteine.
  • Oxidative Reactions: The compound can also be synthesized via oxidative reactions involving cysteine derivatives, which yield aminopropylcysteine as a product.
  • Enzymatic Methods: Enzymatic synthesis using specific amino acid oxidases has been explored for producing aminopropylcysteine from suitable substrates.

These methods highlight the compound's accessibility for research and potential industrial applications.

Aminopropylcysteine has various applications across different fields:

  • Biochemistry: It is used in protein modification studies, particularly for labeling cysteine residues in proteins.
  • Pharmaceuticals: Due to its antioxidant properties, aminopropylcysteine is being investigated for potential therapeutic roles in treating oxidative stress-related diseases.
  • Food Industry: It may serve as a food additive or preservative due to its ability to stabilize proteins and prevent oxidation.

Research on the interactions of aminopropylcysteine with other biomolecules has revealed significant insights into its functionality. Interaction studies have shown that aminopropylcysteine can form complexes with various proteins, influencing their structure and activity. These interactions are crucial for understanding the compound's role in cellular processes and its potential as a drug candidate.

Aminopropylcysteine shares structural similarities with several other compounds, including:

  • Cysteine: The parent amino acid from which aminopropylcysteine is derived; it lacks the aminopropyl group but possesses similar reactivity due to its thiol functionality.
  • Homocysteine: An amino acid that contains a longer carbon chain than cysteine; it plays a role in metabolism but lacks the unique properties imparted by the aminopropyl group.
  • N-Acetylcysteine: A derivative of cysteine that is often used as a supplement; it has antioxidant properties but differs structurally by having an acetyl group instead of an aminopropyl group.
CompoundStructureKey Features
AminopropylcysteineC6H14N2O2SContains an aminopropyl group; antioxidant activity
CysteineC3H7NO2SParent amino acid; essential for protein synthesis
HomocysteineC4H9NO2SLonger carbon chain; involved in metabolism
N-AcetylcysteineC5H9NO3SAntioxidant; commonly used as a supplement

Aminopropylcysteine's unique structure allows it to engage in specific biochemical interactions that differentiate it from these similar compounds, particularly in terms of reactivity and biological activity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.3

Exact Mass

178.0776

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WTB572W7L2

Other CAS

51785-96-7

Wikipedia

Aminopropylcysteine

Dates

Last modified: 02-18-2024
1: Hale JE, Beidler DE, Jue RA. Quantitation of cysteine residues alkylated with 3-bromopropylamine by amino acid analysis. Anal Biochem. 1994 Jan;216(1):61-6. PubMed PMID: 8135367.
2: Jue RA, Hale JE. Identification of cysteine residues alkylated with 3-bromopropylamine by protein sequence analysis. Anal Biochem. 1993 Apr;210(1):39-44. PubMed PMID: 8489023.
3: Coccia R, Foppoli C, Blarzino C, De Marco C, Pensa B. Transamination of some sulphur- or selenium-containing amino acids by bovine liver glutamine transaminase. Physiol Chem Phys Med NMR. 1992;24(4):313-21. PubMed PMID: 1296212.
4: Serao I, Costa M, Pecci L, Coccia R, Cavallini D. Oxidative deamination of S-aminopropylcysteine and S-aminoethylhomocysteine. Ital J Biochem. 1991 Jul-Aug;40(4):216-22. PubMed PMID: 1787055.
5: Cini C, Coccia R, Busiello V, Di Girolamo A, Di Girolamo M. Recognition of aminoethylhomocysteine and aminopropylcysteine by aminoacid transport systems and aminoacyl tRNA synthetases. Biochem Int. 1987 Jul;15(1):35-43. PubMed PMID: 3134889.
6: De Marco C, Rinaldi A, Fadda MB. Pyridoxal phosphate catalyzed alpha-beta elimination of S-gamma-aminopropylcysteine. Physiol Chem Phys. 1973;5(6):463-7. PubMed PMID: 4786099.

Explore Compound Types